3-(methylsulfanyl)-1-(pyridin-2-yl)-1H-pyrazol-5-amine
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Overview
Description
3-(methylsulfanyl)-1-(pyridin-2-yl)-1H-pyrazol-5-amine is an organic compound that features a pyrazole ring substituted with a pyridinyl group and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methylsulfanyl)-1-(pyridin-2-yl)-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. The reaction is usually carried out in the presence of a base such as sodium ethoxide.
Introduction of the Pyridinyl Group: The pyridinyl group can be introduced through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, using a pyridinyl boronic acid and a halogenated pyrazole.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through a nucleophilic substitution reaction, where a thiol (e.g., methylthiol) reacts with a suitable leaving group on the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-(methylsulfanyl)-1-(pyridin-2-yl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridinyl group can be reduced to a piperidine ring using reducing agents such as lithium aluminum hydride.
Substitution: The amino group on the pyrazole ring can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Various nucleophiles (e.g., alkyl halides, acyl chlorides), polar aprotic solvents (e.g., dimethylformamide).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Piperidine derivatives.
Substitution: Alkylated or acylated pyrazole derivatives.
Scientific Research Applications
3-(methylsulfanyl)-1-(pyridin-2-yl)-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors in the central nervous system.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic materials.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3-(methylsulfanyl)-1-(pyridin-2-yl)-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyridinyl and pyrazole rings can participate in π-π stacking interactions and hydrogen bonding, which are crucial for binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(methylsulfanyl)-1-(pyridin-2-yl)-1H-pyrazole: Lacks the amino group, which may affect its reactivity and binding properties.
1-(pyridin-2-yl)-1H-pyrazol-5-amine: Lacks the methylsulfanyl group, which may influence its electronic properties and solubility.
3-(methylsulfanyl)-1H-pyrazol-5-amine: Lacks the pyridinyl group, which may reduce its potential for π-π stacking interactions.
Uniqueness
3-(methylsulfanyl)-1-(pyridin-2-yl)-1H-pyrazol-5-amine is unique due to the combination of its functional groups, which confer distinct electronic properties and reactivity. The presence of both the pyridinyl and methylsulfanyl groups allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C9H10N4S |
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Molecular Weight |
206.27 g/mol |
IUPAC Name |
5-methylsulfanyl-2-pyridin-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C9H10N4S/c1-14-9-6-7(10)13(12-9)8-4-2-3-5-11-8/h2-6H,10H2,1H3 |
InChI Key |
NYUPXIOPQHRYFK-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN(C(=C1)N)C2=CC=CC=N2 |
Origin of Product |
United States |
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